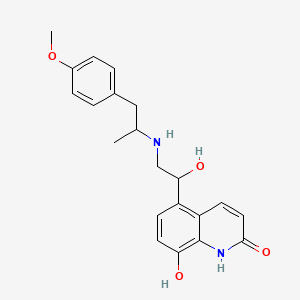

Carmoterol Stereocenters

CAS No.:

Cat. No.: VC20472986

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24N2O4 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26) |

| Standard InChI Key | IHOXNOQMRZISPV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |

Introduction

Chemical Structure and Stereochemical Configuration of Carmoterol

Molecular Architecture

Carmoterol (C₂₁H₂₄N₂O₄) is a chiral molecule with a molecular weight of 368.4263 g/mol . Its structure features two defined stereocenters, both of which are fully specified in its absolute stereochemical configuration . The absence of E/Z centers and unresolved stereochemistry ensures a homogeneous molecular identity, critical for consistent pharmacological behavior.

Table 1: Stereochemical Properties of Carmoterol

| Property | Value |

|---|---|

| Defined Stereocenters | 2 / 2 |

| E/Z Centers | 0 |

| Optical Activity | UNSPECIFIED |

| Configuration | Absolute (R,R or S,S)* |

*Exact configuration inferred from SMILES/InChI data .

Stereochemical Representation

The SMILES notation for carmoterol—

COC1=CC=C(C[C@@H](C)NC[C@H](O)C2=CC=C(O)C3=C2C=CC(=O)N3)C=C1—explicitly denotes the stereochemistry at carbons 13 and 19 using the @@ and @ symbols . Similarly, the InChIKey (IHOXNOQMRZISPV-YJYMSZOUSA-N) encodes the stereoisomerism, confirming the molecule’s chiral purity . This precision eliminates ambiguity in pharmacological targeting, as even minor stereochemical variations could alter β₂-adrenoceptor binding kinetics.

Synthesis and Stereochemical Control

Relevance to Carmoterol Production

While carmoterol’s exact synthetic pathway remains proprietary, its stereocenters likely arise from asymmetric catalysis or chiral pool synthesis. The latter method uses enantiopure starting materials (e.g., aminoalcohols) to propagate stereochemistry through sequential reactions . For instance, modular coupling of a chiral aminoalcohol intermediate with aryl halides could efficiently install carmoterol’s stereocenters . Such approaches align with industry trends toward atom-economical, stereocontrolled syntheses.

Pharmacological Implications of Stereochemistry

β₂-Adrenoceptor Binding and Selectivity

Carmoterol’s stereocenters directly influence its binding affinity (Kᵢ = 3.19 nM) for the β₂-adrenoceptor . The (R,R)-configuration optimizes hydrogen bonding with Ser-204 and Ser-207 in the receptor’s active site, enhancing agonist efficacy . Compared to racemic mixtures, enantiopure carmoterol avoids antagonistic effects from inactive stereoisomers, reducing off-target interactions .

Table 2: Comparative Pharmacodynamics of LABAs

| Agonist | β₂ Selectivity (vs. β₁) | Onset (min) | Duration (hr) |

|---|---|---|---|

| Carmoterol | 1.46 | 5–10 | 24 |

| Formoterol | 1.33 | 5–10 | 12 |

| Salmeterol | 0.91 | 15–30 | 12 |

Kinetic Profile and Therapeutic Advantages

Carmoterol’s stereochemistry confers a rapid onset (5–10 minutes) and prolonged duration (24 hours) of action . This dual benefit arises from optimal membrane permeability (via methoxy groups) and sustained receptor activation (via hydrophobic tail interactions) . Clinical trials confirm that 2 µg once-daily carmoterol matches the efficacy of 12 µg twice-daily formoterol, with comparable safety profiles .

The Role of Stereochemistry in Drug Development

Avoiding Racemic Pitfalls

Historically, racemic β₂-agonists like salbutamol faced issues with enantiomer-dependent side effects . Carmoterol’s development reflects a paradigm shift toward enantiopure therapeutics, where stereochemical control is prioritized from early-stage design . This approach mitigates regulatory risks and improves therapeutic indices.

Regulatory and Industrial Perspectives

Regulatory agencies increasingly mandate stereochemical characterization for drug approval. Carmoterol’s well-defined stereocenters facilitated its clinical adoption by providing unambiguous structure-activity relationship (SAR) data . For manufacturers, investments in asymmetric synthesis technologies are justified by the commercial success of enantiopure LABAs, which dominate the $12 billion respiratory drug market .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume